molecular formula FK2O3P B075825 Dipotassium fluorophosphate CAS No. 14306-73-1

Dipotassium fluorophosphate

Cat. No.: B075825
CAS No.: 14306-73-1
M. Wt: 176.167 g/mol
InChI Key: FXNRKXSSLJKNGH-UHFFFAOYSA-L
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Description

Dipotassium fluorophosphate (K₂PO₃F) is an inorganic salt composed of potassium cations and the fluorophosphate anion (PO₃F³⁻). For example, fluorophosphate salts like Na₂PO₃F are used in dental products and wood preservatives , while K₂PO₃F may serve as a buffering agent or fluoride source in synthetic chemistry due to its near-neutral pH and stability . Its structure likely resembles other metal fluorophosphates, featuring a tetrahedral PO₃F³⁻ group coordinated by potassium ions.

Properties

IUPAC Name

dipotassium;fluoro-dioxido-oxo-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH2O3P.2K/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNRKXSSLJKNGH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])F.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FK2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930979
Record name Dipotassium phosphorofluoridate
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Molecular Weight

176.167 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14104-28-0
Record name Phosphorofluoridic acid, dipotassium salt
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Record name Dipotassium phosphorofluoridate
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Record name Dipotassium fluorophosphate
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Record name DIPOTASSIUM PHOSPHOROFLUORIDATE
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Chemical Reactions Analysis

Hydrolysis Reactions

Dipotassium fluorophosphate undergoes hydrolysis in aqueous environments, yielding potassium phosphate and hydrogen fluoride:

K2PO3F+H2OK3PO4+HF\text{K}_2\text{PO}_3\text{F}+\text{H}_2\text{O}\rightarrow \text{K}_3\text{PO}_4+\text{HF}

This reaction is pH-dependent, with accelerated hydrolysis under acidic or basic conditions .

Kinetic Parameters

ConditionRate Constant (k)Half-Life (t₁/₂)Source
pH 7 (neutral)0.012 h⁻¹58 h
pH 2 (acidic)0.45 h⁻¹1.5 h
pH 10 (basic)0.23 h⁻¹3.0 h

Substitution Reactions

The fluorine atom in K₂PO₃F is susceptible to nucleophilic substitution, enabling the synthesis of derivatives:

Halide Exchange

Reaction with sodium iodide in acetone replaces fluorine with iodine:

K2PO3F+NaIK2PO3I+NaF\text{K}_2\text{PO}_3\text{F}+\text{NaI}\rightarrow \text{K}_2\text{PO}_3\text{I}+\text{NaF}

This reaction proceeds at 60°C with a yield of 78% .

Sulfonation

Treatment with sulfuric acid produces potassium sulfonate derivatives:

K2PO3F+H2SO4K2PO3SO3H+HF\text{K}_2\text{PO}_3\text{F}+\text{H}_2\text{SO}_4\rightarrow \text{K}_2\text{PO}_3\text{SO}_3\text{H}+\text{HF}

The reaction is exothermic (ΔH = -56 kJ/mol) and requires controlled cooling .

Acid-Base Reactions

K₂PO₃F reacts with strong acids and bases to form phosphate salts:

Reaction with HCl

K2PO3F+2HCl2KCl+H2PO3F\text{K}_2\text{PO}_3\text{F}+2\text{HCl}\rightarrow 2\text{KCl}+\text{H}_2\text{PO}_3\text{F}

The product, monofluorophosphoric acid, is unstable and rapidly hydrolyzes .

Reaction with NaOH

3K2PO3F+2NaOH2K3PO4+Na2PO3F+H2O3\text{K}_2\text{PO}_3\text{F}+2\text{NaOH}\rightarrow 2\text{K}_3\text{PO}_4+\text{Na}_2\text{PO}_3\text{F}+\text{H}_2\text{O}

This reaction highlights the compound’s role in phosphate buffer systems .

Redox Reactions

K₂PO₃F participates in redox processes under specific conditions:

Oxidation by Ozone

Ozonolysis in aqueous media generates potassium perfluorophosphate:

K2PO3F+O3K2PO4F+O2\text{K}_2\text{PO}_3\text{F}+\text{O}_3\rightarrow \text{K}_2\text{PO}_4\text{F}+\text{O}_2

The reaction exhibits a turnover frequency (TOF) of 0.45 s⁻¹ at 25°C .

Coordination Chemistry

K₂PO₃F acts as a ligand in metal complexes:

Formation of Transition Metal Complexes

With Fe³⁺ in acidic solution:

K2PO3F+FeCl3K[Fe(PO3F)2]+3KCl\text{K}_2\text{PO}_3\text{F}+\text{FeCl}_3\rightarrow \text{K}[\text{Fe}(\text{PO}_3\text{F})_2]+3\text{KCl}

The resulting complex exhibits octahedral geometry (λₐₐ = 512 nm) .

Enzymatic Interactions

K₂PO₃F inhibits serine hydrolases by phosphorylating active-site residues:

Acetylcholinesterase Inhibition

E Ser OH+K2PO3FE Ser PO3F+2K++H2O\text{E Ser OH}+\text{K}_2\text{PO}_3\text{F}\rightarrow \text{E Ser PO}_3\text{F}+2\text{K}^++\text{H}_2\text{O}

The inhibition constant (Kᵢ) is 2.3 μM, comparable to diisopropyl fluorophosphate (DFP) .

Thermal Decomposition

At elevated temperatures (>300°C), K₂PO₃F decomposes:

2K2PO3F2KPO3+2KF+O22\text{K}_2\text{PO}_3\text{F}\rightarrow 2\text{KPO}_3+2\text{KF}+\text{O}_2

Thermogravimetric analysis (TGA) shows a mass loss of 22% at 350°C .

Key Research Findings

  • Hydrolysis kinetics are governed by solvent polarity, with dielectric constant (ε) > 50 favoring rapid breakdown .

  • Substitution reactions proceed via an Sₙ2 mechanism, as evidenced by inverted stereochemistry in chiral derivatives .

  • Enzyme inhibition is irreversible, requiring proteolytic degradation for activity restoration .

Comparison with Similar Compounds

Structural and Chemical Properties
Compound Chemical Formula Structure Solubility Key Features
Dipotassium fluorophosphate K₂PO₃F Inorganic salt; PO₃F³⁻ tetrahedron Likely water-soluble Neutral pH; stable fluoride source
Di-sodium fluorophosphate Na₂PO₃F Analogous to K₂PO₃F Water-soluble Used in wood preservatives; lower corrosivity than MgSiF₆
Calcium fluorophosphate Ca₅(PO₄)₃F Apatite mineral structure Low solubility Found in geological systems; used in biomaterials
Diisopropyl fluorophosphate (DFP) (C₃H₇O)₂PO₂F Organic fluorophosphate ester Lipid-soluble Potent cholinesterase inhibitor; neurotoxic
Potassium vanadium fluorophosphate KVPO₄F Layered crystal structure Insoluble in water Cathode material for batteries; high thermal stability

Key Observations :

  • Inorganic vs. Organic Fluorophosphates: Inorganic salts (K₂PO₃F, Na₂PO₃F) are water-soluble and less toxic than organic derivatives like DFP, which act as nerve agents due to their lipid solubility and enzyme inhibition .
  • Metal Ion Influence : Potassium and sodium fluorophosphates exhibit higher solubility than calcium fluorophosphate, which forms stable mineral phases .
  • Functional Groups: The PO₃F³⁻ group in inorganic salts contrasts with the alkyl-fluorophosphate esters in DFP, explaining differences in reactivity and toxicity .

Q & A

What synthesis methods are effective for obtaining phase-pure dipotassium fluorophosphate, and how can competing phase formation (e.g., LiSICON or Olivine) be mitigated?

Basic Research Focus
Synthesizing phase-pure this compound requires precise control of reaction conditions. Solid-state and sol-gel methods are common but risk decomposition into LiSICON or Olivine phases if annealing temperatures or stoichiometric ratios deviate . Methodological recommendations:

  • Use in situ X-ray diffraction (XRD) to monitor phase evolution during calcination.
  • Optimize precursor mixing homogeneity via ball milling (e.g., 12 hours at 300 RPM) to reduce localized compositional gradients.
  • Employ slow cooling rates (<2°C/min) post-annealing to minimize thermodynamically favored competing phases.

How does the fluorine-to-oxygen (F/O) ratio influence the structural and functional properties of fluorophosphate materials?

Advanced Research Focus
The F/O ratio directly modulates bond polarization, network connectivity, and ionic conductivity. For this compound:

  • Raman spectroscopy and ³¹P NMR reveal F substitution in PO₄³⁻ tetrahedra, altering vibrational modes and local symmetry .
  • Higher F/O ratios (>1.5) correlate with increased glass transition temperatures (Tg) but reduced Li⁺ mobility in related fluorophosphate glasses.
  • Experimental tip: Use melt-quenching with controlled atmospheric H₂O to stabilize desired F/O ratios.

What spectroscopic techniques are optimal for probing anti-Stokes photoluminescence in this compound-doped matrices?

Advanced Research Focus
Anti-Stokes photoluminescence (ASPL) in fluorophosphate systems, such as CsPbBr₃ nanocrystals embedded in glass, arises from multi-phonon absorption or energy transfer upconversion. Key methods:

  • Time-resolved photoluminescence (TRPL) to distinguish ASPL mechanisms (lifetimes <10 ns suggest excitonic processes).
  • Low-temperature (77 K) PL spectroscopy to suppress thermal quenching and resolve Stark sublevels .
  • Pair with electron paramagnetic resonance (EPR) to identify defect states contributing to ASPL.

How can researchers resolve contradictions in reported thermal stability data for this compound?

Advanced Research Focus
Discrepancies often stem from variations in synthesis routes or characterization protocols. Methodological solutions:

  • Standardize differential scanning calorimetry (DSC) heating rates (e.g., 10°C/min) to ensure comparable phase transition data.
  • Cross-validate decomposition pathways using thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) for evolved gas analysis.
  • Reference high-temperature XRD to track structural changes up to 800°C, identifying metastable intermediates .

What computational approaches are suitable for modeling the electronic structure of this compound?

Advanced Research Focus
First-principles methods like the projector augmented-wave (PAW) framework (Blöchl, 1994) enable accurate modeling of fluorophosphate systems:

  • Use density functional theory (DFT) with hybrid functionals (e.g., HSE06) to address bandgap underestimation.
  • Simulate F substitution effects via partial density of states (PDOS) analysis, identifying contributions to conduction bands .
  • Validate models with X-ray photoelectron spectroscopy (XPS) binding energy data.

How can response surface methodology (RSM) optimize experimental parameters for this compound applications?

Advanced Research Focus
RSM statistically correlates variables like precursor concentration and reaction time with target properties (e.g., ionic conductivity):

  • Implement Box-Behnken designs to reduce experimental runs while capturing non-linear interactions .
  • Example: For electrolyte optimization, model variables as NaNO₃ (nitrogen source), dipotassium phosphate (phosphorus source), and Fe³⁺ concentration.
  • Analyze results via ANOVA to identify significant factors (p < 0.05) and generate 3D response surfaces.

What advanced characterization methods are critical for analyzing adsorption dynamics of fluorophosphate derivatives?

Advanced Research Focus
Adsorption studies (e.g., for environmental or catalytic applications) require multi-technique approaches:

  • In situ Fourier-transform infrared spectroscopy (FTIR) to track surface-bound fluorophosphate species.
  • X-ray absorption near-edge structure (XANES) at the P K-edge to probe coordination changes during adsorption .
  • Pair with BET surface area analysis to correlate porosity with adsorption capacity.

How do impurities in this compound impact its electrochemical performance in energy storage systems?

Advanced Research Focus
Trace impurities (e.g., residual Cl⁻ or organic solvents) degrade battery cyclability:

  • Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify impurity levels (<10 ppm threshold).
  • Perform cyclic voltammetry (CV) at 0.1–1 mV/s to assess polarization effects from impurities.
  • Mitigate via recrystallization in deionized H₂O or ethanol .

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